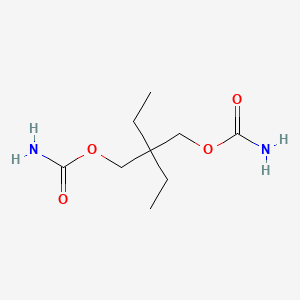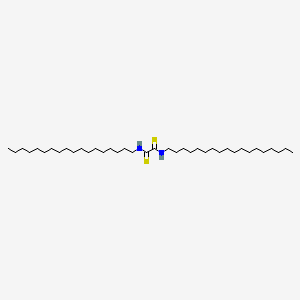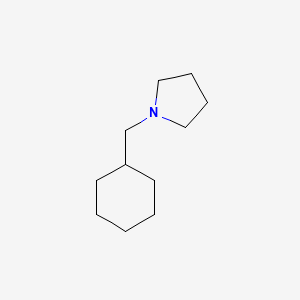![molecular formula C20H24O4 B14736044 {4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid CAS No. 6737-97-9](/img/structure/B14736044.png)
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenoxyacetic acid moiety linked to a hydroxyphenyl hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the hydroxyphenyl hexane intermediate. This intermediate can be synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent hydroxylation. The final step involves the esterification of the hydroxyphenyl hexane with phenoxyacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phenoxy groups play a crucial role in its binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl moiety but lacks the hexane chain and phenoxyacetic acid group.
Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the hydroxyphenyl hexane chain.
Hexylphenol derivatives: Similar in structure but differ in the specific functional groups attached.
Uniqueness
{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid is unique due to its combination of a hydroxyphenyl hexane chain and a phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
6737-97-9 |
|---|---|
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[4-[4-(4-hydroxyphenyl)hexan-3-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H24O4/c1-3-18(14-5-9-16(21)10-6-14)19(4-2)15-7-11-17(12-8-15)24-13-20(22)23/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,22,23) |
Clave InChI |
HBEAVNCNECSJKN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

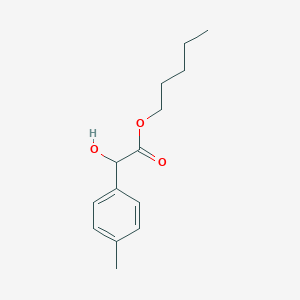

![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
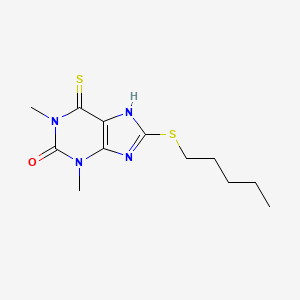
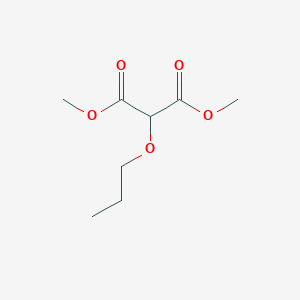
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
